3-Methylhexan-2-yl Methanesulfonate
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Overview
Description
3-Methylhexan-2-yl Methanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of 3-Methyl-2-hexanamine, which is further utilized in the production of compounds like Plumbagin-d3, known for its apoptosis-inducing properties in cancer cells .
Preparation Methods
The synthesis of 3-Methylhexan-2-yl Methanesulfonate typically involves the reaction of 3-Methylhexan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylhexan-2-ol+Methanesulfonyl chloride→3-Methylhexan-2-yl Methanesulfonate+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Methylhexan-2-yl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to 3-Methylhexan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 3-Methylhexan-2-ol and methanesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methylhexan-2-yl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the synthesis of biologically active molecules like Plumbagin-d3, which has shown potential in inducing apoptosis in cancer cells.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Methylhexan-2-yl Methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Comparison with Similar Compounds
3-Methylhexan-2-yl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: Known for its use as a DNA methylating agent in research.
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Isopropyl Methanesulfonate: Used in organic synthesis for introducing isopropyl groups.
What sets this compound apart is its specific structure, which makes it a valuable intermediate in the synthesis of certain biologically active compounds .
Properties
Molecular Formula |
C8H18O3S |
---|---|
Molecular Weight |
194.29 g/mol |
IUPAC Name |
3-methylhexan-2-yl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-5-6-7(2)8(3)11-12(4,9)10/h7-8H,5-6H2,1-4H3 |
InChI Key |
YLLSGXYZJSUKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
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